pyrido[3,4-e][1,2,4]triazin-5(6H)-one
Description
Historical Background and Discovery
The development of pyrido[3,4-e]triazin-5(6H)-one emerged from the broader exploration of fused heterocyclic systems that began gaining prominence in the latter half of the twentieth century. The compound represents a sophisticated example of heterocyclic chemistry where researchers sought to combine the favorable properties of both pyridine and triazine ring systems into a single molecular framework. The systematic investigation of this particular isomer configuration developed as part of comprehensive studies into pyrido-triazine derivatives, which were recognized for their potential in addressing various therapeutic challenges.
The historical trajectory of pyrido[3,4-e]triazin-5(6H)-one research can be traced through the evolution of synthetic methodologies that enabled the construction of complex fused ring systems. Early synthetic approaches were characterized by multi-step procedures involving the careful manipulation of pyridine derivatives and triazine precursors. The development of more efficient synthetic routes represented a significant advancement in making this compound accessible for broader research applications.
Research into this compound intensified as scientists recognized the unique structural features that distinguished it from other pyrido-triazine isomers. The specific positioning of nitrogen atoms within the triazine ring and the nature of the fusion with the pyridine system created a molecular architecture with distinct electronic and steric properties. These characteristics became increasingly important as researchers began to understand the relationship between molecular structure and biological activity in heterocyclic systems.
Relevance in Heterocyclic Chemistry
Pyrido[3,4-e]triazin-5(6H)-one holds exceptional significance within the field of heterocyclic chemistry due to its complex fused ring architecture and the unique chemical properties that emerge from this structural arrangement. The compound belongs to the broader class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms strategically positioned to create specific electronic environments. The fusion of this triazine system with a pyridine ring generates a bicyclic structure that exhibits enhanced stability and distinct reactivity patterns compared to its individual ring components.
The molecular structure of pyrido[3,4-e]triazin-5(6H)-one features a pyridine ring fused to a triazine ring system, creating a planar aromatic framework that is conducive to various intermolecular interactions. The presence of multiple nitrogen atoms within the ring system provides numerous sites for hydrogen bonding and coordination chemistry applications. This structural complexity enables the compound to serve as a versatile building block for the construction of more elaborate molecular architectures.
The compound can be systematically classified within several important categories of heterocyclic chemistry. As a member of the nitrogen-containing heterocycles, it exemplifies the principles of heteroatom incorporation into aromatic systems. Additionally, its classification as a fused ring system places it among the more sophisticated examples of polycyclic aromatic compounds. The specific arrangement of functional groups and the electronic distribution within the molecule contribute to its classification as a privileged structure in medicinal chemistry applications.
The relevance of pyrido[3,4-e]triazin-5(6H)-one extends beyond its structural characteristics to encompass its chemical reactivity profile. The compound participates in various types of chemical reactions, including nucleophilic substitution reactions, condensation reactions, and cycloaddition processes. These reaction capabilities make it a valuable intermediate in synthetic organic chemistry and enable its use as a starting material for the preparation of more complex molecular structures.
Overview of Research Trends and Academic Interest
Contemporary research interest in pyrido[3,4-e]triazin-5(6H)-one has been driven primarily by its demonstrated potential in medicinal chemistry applications, particularly in the development of anticancer agents and other therapeutic compounds. The academic community has shown increasing attention to this compound class as researchers have begun to recognize the correlation between specific structural modifications and enhanced pharmacological properties. This recognition has led to systematic investigations into structure-activity relationships that have provided valuable insights into optimization strategies for drug development.
Recent synthetic methodologies for pyrido[3,4-e]triazin-5(6H)-one have focused on improving both the efficiency and selectivity of preparation methods. These approaches typically involve condensation reactions between appropriately substituted pyridine derivatives and triazine precursors. The development of more sophisticated synthetic routes has enabled researchers to introduce diverse substituents at specific positions within the molecular framework, thereby allowing for systematic exploration of structure-activity relationships.
The mechanism by which pyrido[3,4-e]triazin-5(6H)-one exerts its biological effects has become a major focus of contemporary research efforts. Studies indicate that the compound's activity is primarily linked to its interaction with specific biological targets, including various enzyme systems and cellular receptors. The ability of the compound to form specific binding interactions with biological macromolecules appears to be directly related to the unique electronic and geometric properties conferred by its fused ring structure.
Research trends have also emphasized the importance of careful control of reaction parameters in the synthesis of pyrido[3,4-e]triazin-5(6H)-one derivatives. Temperature, reaction time, and solvent selection have all been identified as critical factors that influence both the yield and purity of the final products. The employment of advanced characterization techniques, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, has become standard practice for confirming the structural integrity of synthesized compounds.
The growing academic interest in pyrido[3,4-e]triazin-5(6H)-one is reflected in the increasing number of research publications that feature this compound as either a primary subject of investigation or as a key intermediate in synthetic studies. The compound has been featured in numerous studies examining its potential applications in various therapeutic areas, with particular emphasis on oncology research. The demonstrated ability of modifications to the triazine ring to significantly alter binding affinities and selectivity towards different biological targets has made this compound a valuable tool for medicinal chemists seeking to develop new therapeutic agents.
Properties
CAS No. |
145675-25-8 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.125 |
IUPAC Name |
6H-pyrido[3,4-e][1,2,4]triazin-5-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(1-2-7-6)10-9-3-8-5/h1-3H,(H,7,11) |
InChI Key |
UHKBLAGCXVSNMI-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C2=C1N=NC=N2 |
Synonyms |
Pyrido[3,4-e]-1,2,4-triazin-5(6H)-one (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
Key Observations :
- Ring Fusion : Unlike pyrido[2,3-d] derivatives (e.g., triazolopyrimidines in ), this compound lacks an additional fused triazole or pyrimidine ring, simplifying its synthesis but reducing π-conjugation .
- Electrophilic Sites : The carbonyl group in this compound enhances electrophilicity compared to thioxo analogs (e.g., 6-methyl-3-thioxo derivatives in ), favoring nucleophilic attacks at position 6 .
- Saturation : Dihydro derivatives (e.g., ) exhibit reduced aromaticity, altering reactivity and solubility compared to the fully aromatic parent compound.
Table 2: Pharmacological Profiles
Key Observations :
- Antitumor Efficacy: this compound derivatives show comparable activity to pyrido[2,3-d]triazolopyrimidinones (IC₅₀ values < 10 µM against MCF-7 and HepG2) . However, the latter’s additional triazole ring enhances binding to kinase ATP pockets .
- Antimicrobial Activity: Thiazolo-fused analogs (e.g., ) exhibit broad-spectrum antimicrobial effects, absent in pyrido[3,4-e]triazinones, likely due to sulfur’s role in membrane penetration .
Preparation Methods
Cyclocondensation of Aminoguanidine with 2-Oxoalkanoic Acids
A foundational approach involves the reaction of aminoguanidine derivatives with 2-oxoalkanoic acids under acidic reflux conditions. For instance, pyrido[4,3-e] triazino[3,2-c] thiadiazine 6,6-dioxides were synthesized via a one-pot reaction between aminoguanidine 3 and 2-oxoalkanoic acids in glacial acetic acid at reflux (50–90 h) . Although this method primarily yields thiadiazine-fused systems, the core pyrido-triazine scaffold forms through intramolecular cyclization (Scheme 1).
Mechanistic Insights :
-
Intermediate Formation : The reaction initiates with the condensation of aminoguanidine’s hydrazine group with the carbonyl of 2-oxoalkanoic acids, forming a Schiff base.
-
Cyclization : Intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the pyridine’s 4-position generates a pyridothiadiazine intermediate.
-
Elimination and Rearomatization : H<sub>2</sub>S elimination facilitates rearomatization, yielding the final triazino-thiadiazine .
Optimization :
-
Replacing 2-oxoalkanoic acids with ethyl phenylglyoxylate reduces reaction time to 22–26 h .
-
Yields for analogous systems range from 65% to 78%, depending on substituent electronic effects .
Hydrazine-Mediated Cyclization of Mercaptotriazine Precursors
A distinct pathway employs 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one 1 as a precursor. Treatment with hydrazine hydrate in refluxing ethanol induces cyclization to form pyridazino[3′,4′:5,6][1, triazino[4,3-b][1,2,4,4] tetrazine derivatives . While the primary product diverges from the target compound, this method highlights the versatility of hydrazine in constructing fused triazine systems.
Key Observations :
-
Disappearance of SH and olefinic protons in <sup>1</sup>H-NMR confirms cyclization .
-
IR spectra indicate carbonyl group consumption, supporting intramolecular amide formation .
Limitations :
TFA-Catalyzed High-Pressure Synthesis
Trifluoroacetic acid (TFA)-mediated reactions under high-pressure conditions (Q-tube reactor) offer a rapid route to pyrido-triazine derivatives. Although developed for pyrido[1,2-b] triazines , this method is adaptable to pyrido[3,4-e] triazin-5(6H)-one by modifying starting materials.
Procedure :
-
Reactants : 1-Amino-2-imino-4-arylpyridine-3-carbonitriles and α-keto acids/isatins.
-
Conditions : TFA (10 mol%), AcOH (3 equiv), EtOH, 130°C, 30–40 min .
Advantages :
Multi-Step Acylation and Cyclization Strategy
A four-step universal protocol enables the assembly of complex heterocycles, including pyrido-triazinones :
-
Acylation : Thieno[2,3-b]pyridine amino esters are acylated with active esters.
-
Amination : Reaction with primary/secondary amines introduces functional groups.
-
Hydrazine Cyclization : Forms aminomethyl-thienopyrimidine intermediates.
-
Final Cyclization : Thermal or acid-catalyzed cyclization yields pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-f][1, triazines .
Applications :
-
Enables modular substitution patterns on the triazinone ring.
Comparative Analysis of Synthetic Methods
Critical Considerations :
-
Efficiency : TFA-catalyzed methods under high pressure offer the highest yields and shortest reaction times .
-
Substituent Flexibility : Cyclocondensation permits diverse substitution via 2-oxoalkanoic acid variants .
-
Byproduct Management : Hydrazine-mediated routes require careful H<sub>2</sub>S venting due to toxicity .
Q & A
Q. What are the common synthetic methodologies for pyrido[3,4-e][1,2,4]triazin-5(6H)-one derivatives?
Synthesis typically involves multi-step pathways, such as:
- Cyclocondensation reactions of hydrazonoyl chlorides with azines, requiring precise control of temperature and solvent (e.g., chloroform with triethylamine) to achieve regioselectivity .
- Pre-formed hydrazone intermediates reacting with activated chlorouracils, followed by reductive cyclization to form the fused heterocyclic core .
- Multi-component reactions incorporating triazole or pyridine moieties, optimized using catalysts like acetic acid or Lewis acids under reflux conditions .
Q. How is the structure of this compound derivatives confirmed post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and ring fusion .
- X-ray crystallography : Resolves regiochemical ambiguities in fused ring systems .
- Mass spectrometry (UPLC-MS) : Confirms molecular weight and purity .
Q. What are the standard protocols for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases, phosphodiesterases, or receptors (e.g., GABA) using fluorescence-based or radiometric methods .
- Antiproliferative assays : Evaluate cytotoxicity against cancer cell lines (e.g., K562, MCF-7) via MTT or SRB assays .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclocondensation reactions be addressed?
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C favor specific transition states, reducing side products .
- Computational modeling : DFT calculations predict regiochemical outcomes by analyzing frontier molecular orbital interactions .
- Protecting group strategies : Selective blocking of reactive sites (e.g., amino groups) directs cyclization .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution : Introduce electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups at C3, C7, or N8 to modulate bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding or π-stacking motifs using molecular docking (e.g., AutoDock Vina) .
Q. How can computational methods aid in target identification?
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with biological data to prioritize analogs .
- Molecular dynamics simulations : Predict binding stability of derivatives with targets like kinase domains .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response refinement : Test compounds at multiple concentrations to distinguish true activity from assay noise .
- Orthogonal assays : Validate enzyme inhibition with complementary techniques (e.g., SPR for binding affinity) .
Methodological and Analytical Considerations
Q. How should reaction progress be monitored for pyrido-triazinone syntheses?
- Thin-layer chromatography (TLC) : Use ethyl acetate/hexane gradients to track intermediates .
- In-situ FTIR : Detect characteristic carbonyl (1650–1700 cm) or triazole (1550 cm) peaks .
Q. What are the stability considerations for pyrido-triazinones under varying conditions?
- pH sensitivity : Avoid strong acids/bases to prevent ring-opening; stabilize with buffers (pH 6–8) .
- Light and temperature : Store derivatives at –20°C in amber vials to prevent photodegradation .
Q. How can researchers optimize yields in multi-step syntheses?
- Flow chemistry : Continuous reactors enhance reproducibility for high-energy intermediates .
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., 30 minutes vs. 24 hours) .
Pharmacological and Mechanistic Insights
Q. What is the proposed mechanism of action for pyrido-triazinones in cancer therapy?
- Kinase inhibition : Derivatives compete with ATP in binding pockets of EGFR or CDK2/cyclin E, validated via crystallography .
- DNA intercalation : Planar fused rings insert between base pairs, disrupting replication (e.g., IC < 1 µM in leukemia models) .
Q. How are pyrido-triazinones modified to enhance blood-brain barrier (BBB) penetration?
- Lipophilicity adjustments : Introduce halogen substituents (e.g., Cl, F) to optimize logP values (target: 2–3) .
- Prodrug strategies : Mask polar groups (e.g., esterification of hydroxyls) for passive diffusion .
Safety and Handling Guidelines
Q. What precautions are recommended for handling pyrido-triazinones in lab settings?
- PPE : Use nitrile gloves and fume hoods due to potential mutagenicity .
- Waste disposal : Neutralize reaction residues with 10% NaOH before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
